molecular formula C16H18N2O3 B6133878 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide

3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide

Cat. No.: B6133878
M. Wt: 286.33 g/mol
InChI Key: HUANBHZPTHGZHR-UHFFFAOYSA-N
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Description

3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxy group, a phenoxypyridine moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a methoxy group is introduced to the propanamide backbone. This is followed by the coupling of the phenoxypyridine moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and nucleophiles are used under various conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The phenoxypyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Phenoxypyridine derivatives: These compounds share the phenoxypyridine moiety and have similar biological activities.

    Methoxypropanamide derivatives: These compounds have a similar backbone and can undergo similar chemical reactions.

Uniqueness

What sets 3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide apart is its combination of the methoxy group, phenoxypyridine moiety, and propanamide backbone. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

3-methoxy-N-[(2-phenoxypyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-11-9-15(19)18-12-13-6-5-10-17-16(13)21-14-7-3-2-4-8-14/h2-8,10H,9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUANBHZPTHGZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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